![molecular formula C13H13N3O3S B2523959 2-(benzylthio)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide CAS No. 868216-20-0](/img/structure/B2523959.png)
2-(benzylthio)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(benzylthio)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including a benzylthio group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, benzylthio group, and acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the acetamide group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Chiral Separation and Absolute Configuration Assignment
Enantiomeric Separation
Studies have demonstrated the significance of chiral separation in enhancing the pharmacological properties of compounds. Rossi et al. (2016) successfully achieved the chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists, including derivatives similar to the chemical , using high-performance liquid chromatography (HPLC). Chiroptical spectroscopies, coupled with Density Functional Theory (DFT) calculations, were applied to assign the absolute configuration of these compounds, highlighting their potential in developing more selective and effective pharmaceuticals (Rossi et al., 2016).
Dual Inhibitory Activity
Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Gangjee et al. (2008) synthesized a series of compounds as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Their research underscores the therapeutic potential of these compounds in cancer treatment, with some showing exceptionally potent inhibitory activity, suggesting the versatility of the pyrimidine scaffold in designing dual-function inhibitors (Gangjee et al., 2008).
Antimicrobial and Antifungal Activities
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel derivatives, including those with a core structure similar to 2-(benzylthio)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide, have been explored for their antimicrobial and antifungal properties. Thanh and Mai (2009) reported the synthesis of thioureas derived from 2-amino-4,6-diarylpyrimidines, demonstrating significant antibacterial and antifungal activities, which could lead to the development of new therapeutic agents for treating infectious diseases (Thanh & Mai, 2009).
Molecular Structure Analysis
Crystal Structure Determination
Understanding the molecular and crystal structure of chemical compounds is crucial for drug design and development. Subasri et al. (2016) conducted studies to determine the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing valuable insights into their conformational properties and potential interactions with biological targets. This structural knowledge aids in the rational design of compounds with improved pharmacological profiles (Subasri et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-6-10(15-13(19)16-11)14-12(18)8-20-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,14,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDAVITEFAGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.